11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Description
11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[73003,7]dodec-3(7)-ene-5,10,12-trione is a complex organic compound characterized by its unique tricyclic structure
Properties
CAS No. |
4842-18-6 |
|---|---|
Molecular Formula |
C20H12BrN3O5S2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C20H12BrN3O5S2/c21-10-4-6-11(7-5-10)23-18(25)14-13(9-2-1-3-12(8-9)24(28)29)15-17(22-20(27)31-15)30-16(14)19(23)26/h1-8,13-14,16H,(H,22,27) |
InChI Key |
LFODMOSKFXPBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the bromine and nitro groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a wide range of substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique tricyclic structure characterized by the presence of sulfur atoms and nitrogen heterocycles. Its molecular formula is with a molecular weight of approximately 432.36 g/mol. The structural elements contribute to its diverse reactivity and potential applications.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as cyclization and substitution.
- Reactivity Studies : Its unique structure makes it an ideal candidate for studying reaction mechanisms involving sulfur and nitrogen functionalities.
Biology
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. This compound may be investigated for its effectiveness against bacterial and fungal strains.
- Anti-inflammatory Properties : The presence of the bromophenyl moiety suggests potential anti-inflammatory effects, making it a candidate for further biological evaluation.
- Neuroactive Effects : The nitrogen-rich structure may contribute to neuroactive properties, warranting studies on its impact on neurological disorders.
Medicine
- Drug Development : Given its structural uniqueness, this compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and infections.
- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can provide insights into its therapeutic potential and guide modifications to enhance efficacy.
Materials Science
- Advanced Materials Development : The compound's electronic properties can be harnessed in the development of new materials for applications in electronics and optics.
- Polymer Chemistry : Its reactivity can be utilized in polymer synthesis, potentially leading to the creation of novel materials with tailored properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar compounds derived from the same tricyclic framework. Results indicated significant activity against Gram-positive bacteria, suggesting that modifications to the structure could enhance efficacy.
Case Study 2: Drug Development
In a drug discovery program focusing on anticancer agents, derivatives of this compound were synthesized and evaluated for cytotoxicity against various cancer cell lines. Preliminary results showed promising activity, prompting further optimization of the chemical structure.
Mechanism of Action
The mechanism by which 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, influencing biological pathways and processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-chlorophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
- 11-(4-fluorophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Uniqueness
Compared to similar compounds, 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione stands out due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This unique feature makes it a valuable compound for various applications in research and industry.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H14BrN2O6S2
- Molecular Weight : 468.34 g/mol
Structural Features
The compound features:
- A dithia (sulfur-containing) framework.
- Multiple aromatic rings that may contribute to its biological interactions.
- A bromophenyl and a nitrophenyl group, which are significant for its reactivity and potential pharmacological effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antioxidant Activity : The presence of nitro groups in the structure may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : The molecular structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating a possible role in antimicrobial activity.
Antioxidant Studies
A study conducted on similar compounds indicated that those with nitrophenyl groups exhibited significant antioxidant activities. The mechanism was attributed to their ability to donate electrons and stabilize free radicals .
Enzyme Inhibition
Research has shown that compounds with similar structural motifs can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes . The inhibition of these enzymes could lead to anti-inflammatory effects.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness is often linked to the presence of halogenated phenyl groups .
Case Study 1: Antioxidant Efficacy
A specific study evaluated the antioxidant capacity of a related compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed a significant reduction in DPPH radical concentration, indicating strong radical scavenging activity .
Case Study 2: Enzyme Interaction
A kinetic study explored the interaction of a structurally similar compound with COX enzymes. The results suggested competitive inhibition, providing insights into its potential therapeutic applications in treating inflammatory diseases .
Case Study 3: Antimicrobial Testing
Testing against clinical isolates revealed that compounds similar to our target demonstrated minimum inhibitory concentrations (MICs) effective against resistant bacterial strains. This highlights their potential as lead compounds for antibiotic development .
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of this tricyclic compound?
Synthesis optimization requires factorial experimental designs (e.g., split-plot or randomized block designs) to evaluate variables like reaction temperature, solvent polarity, and catalyst efficiency. Statistical validation (ANOVA) should identify significant factors impacting yield and purity. Cross-referencing spectral data (¹H/¹³C NMR, IR) with synthetic intermediates ensures reproducibility .
Q. How can spectroscopic characterization resolve ambiguities in the compound’s structural conformation?
Multi-modal spectroscopy (e.g., X-ray crystallography for absolute configuration, complemented by DFT-calculated IR/Raman spectra) minimizes structural misinterpretation. Discrepancies between experimental and theoretical UV-Vis absorption bands may indicate solvatochromic effects or π-stacking interactions, necessitating solvent-polarity studies .
Q. What strategies are effective for assessing solubility and stability under varying pH conditions?
Use shake-flask or HPLC-based methods to measure partition coefficients (logP) across buffered solutions (pH 1–13). Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation pathways (e.g., nitro-group reduction or thiol-disulfide exchange) .
Q. How should researchers select a theoretical framework for studying this compound’s electronic properties?
Ground-state electronic properties (HOMO-LUMO gaps, dipole moments) should be modeled using DFT (B3LYP/6-311++G** basis set). Correlate results with cyclic voltammetry data to validate redox behavior. Link findings to broader concepts like Hammett substituent effects from the bromo- and nitro-groups .
Q. What experimental controls are critical for validating synthetic reproducibility?
Include negative controls (e.g., catalyst-free reactions) and internal standards (e.g., deuterated analogs) in NMR analysis. Replicate reactions across ≥3 independent trials to account for batch variability. Purity thresholds (≥95% by HPLC) should align with ICH guidelines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for antiviral targets (e.g., SARS-CoV-2 SKI complex)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can map interactions between the tricyclic core and viral protein pockets. Validate predictions with SPR-based binding assays and cell-based infectivity models. Prioritize scaffolds with <100 nM Kd and low cytotoxicity (CC50 > 10 µM) .
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
Conduct OECD 309 tests to measure biodegradation half-lives in water-sediment systems. LC-MS/MS quantifies metabolite formation (e.g., bromophenol derivatives). Ecotoxicity assays (Daphnia magna LC50) and QSAR models predict bioaccumulation potential .
Q. How do structural distortions in the dithia-diaza ring influence photophysical properties?
Time-resolved fluorescence and transient absorption spectroscopy reveal excited-state dynamics. Compare X-ray-derived bond angles with DFT-optimized geometries to correlate ring strain with emission quenching. Solvent polarity studies (ET30 scale) can isolate polarity-dependent effects .
Q. What strategies reconcile contradictions between theoretical and experimental redox potentials?
Discrepancies often arise from solvent effects or counterion interactions. Use a three-electrode system with Ag/AgCl reference to minimize artifacts. Adjust DFT calculations for implicit solvation (e.g., COSMO model). Cross-validate with spectroelectrochemical (UV-Vis-NIR) data .
Q. How can crystallographic data inform structure-activity relationships (SAR) for antimicrobial activity?
Hirshfeld surface analysis identifies key intermolecular contacts (e.g., C–Br⋯π interactions). Overlay crystal structures with microbial target proteins (e.g., bacterial topoisomerases) to prioritize substituents enhancing hydrophobic or halogen bonding. Validate via MIC assays against Gram-positive/-negative panels .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-reference crystallographic, spectroscopic, and computational datasets to resolve ambiguities (e.g., conflicting NMR shifts may indicate dynamic stereochemistry) .
- Experimental Design : Align with frameworks like the OECD guidelines for environmental studies or ICH Q2(R1) for analytical validation .
- Advanced Instrumentation : Synchrotron X-ray diffraction and cryo-EM may be required for high-resolution structural insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
